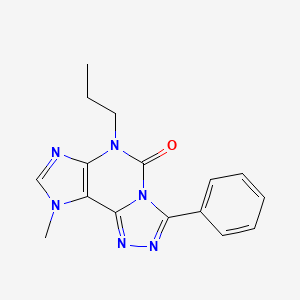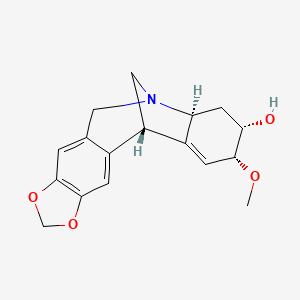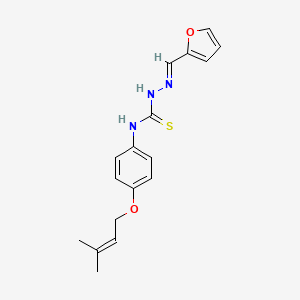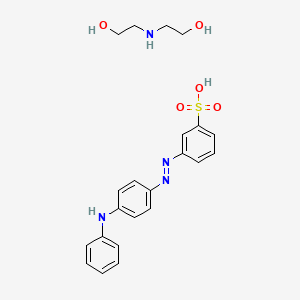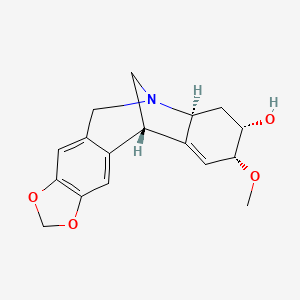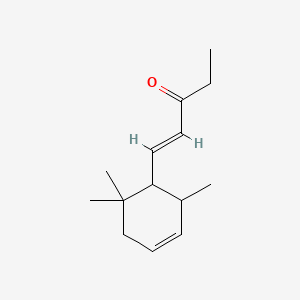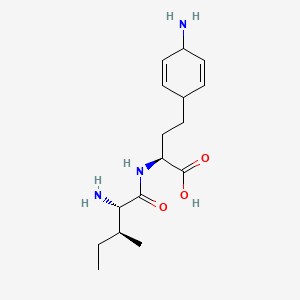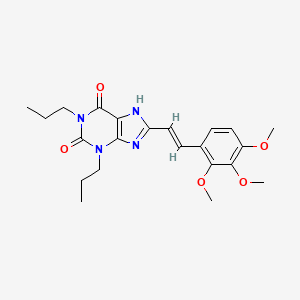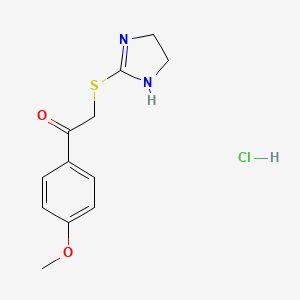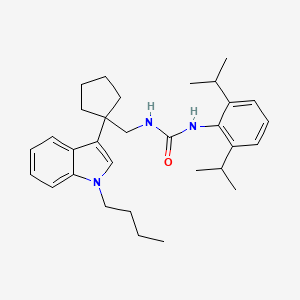
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound suggests potential for specific interactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex urea derivatives typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include isocyanates, amines, and various solvents.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of urea derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The products of these reactions depend on the specific reagents and conditions used. They may include various substituted urea derivatives with altered chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or ligands in various chemical reactions.
Biology
In biological research, these compounds can be used to study enzyme interactions, protein folding, and other biochemical processes.
Medicine
Industry
In industry, these compounds may be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of urea derivatives typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biological pathways, resulting in various effects. The exact mechanism depends on the structure of the compound and its specific targets.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Urea, N-(2,6-diethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
Uniqueness
The unique structure of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” may confer specific properties that differentiate it from similar compounds. These properties could include enhanced binding affinity, selectivity, or stability, making it valuable for particular applications.
Conclusion
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex and potentially valuable compound with diverse applications in various fields
Properties
CAS No. |
145131-37-9 |
|---|---|
Molecular Formula |
C31H43N3O |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
1-[[1-(1-butylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C31H43N3O/c1-6-7-19-34-20-27(26-13-8-9-16-28(26)34)31(17-10-11-18-31)21-32-30(35)33-29-24(22(2)3)14-12-15-25(29)23(4)5/h8-9,12-16,20,22-23H,6-7,10-11,17-19,21H2,1-5H3,(H2,32,33,35) |
InChI Key |
FWFQYEMXYCLOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
